molecular formula C16H24ClNO3 B2829500 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride CAS No. 1048673-90-0

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No. B2829500
CAS RN: 1048673-90-0
M. Wt: 313.82
InChI Key: ZOCFEJGNVGCQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride is instrumental in the synthesis of complex molecules, including ligands and polydentate compounds. For instance, studies on hexadentate N3O3 amine phenols and bulky ortho 3-methoxy groups on N4O3 amine phenol ligands demonstrate the chemical's role in producing six-coordinate bis(ligand)lanthanide complex cations, highlighting its importance in coordinating chemistry and metal ion complexation (Liu et al., 1993), (Liu et al., 1993).

Chemical Stability and Reactivity Studies

Research on the crystal packing and intramolecular interactions of related compounds provides insights into the stability and reactivity of this compound. These studies help in understanding the molecular structure and potential chemical applications, as seen in the work on 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, which discusses intramolecular hydrogen bonding and its effects on molecular stability (Butcher et al., 2007).

Development of Analytical Methods

The compound's utility extends to the development of analytical methods for studying chemical and physical properties of molecules. For example, research on the synthesis and characterization of amino-acid 4-methoxybenzyl esters contributes to the development of novel synthetic routes and analytical techniques, enhancing our understanding of amine and ester functionalities in complex organic molecules (Stelakatos & Argyropoulos, 1970).

Molecular Interaction and Drug Design

Though excluding direct drug use and side effects, the chemical plays a role in understanding molecular interactions and potential applications in drug design. Studies on selective inhibitors of glial GABA uptake, for instance, delve into the synthesis and stereochemistry of related compounds, providing a foundation for designing molecules with specific biological activities (Falch et al., 1999).

properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14;/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFEJGNVGCQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.